molecular formula C16H16N2O4S B11473751 phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate

phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate

Cat. No.: B11473751
M. Wt: 332.4 g/mol
InChI Key: WYHVMDRTQFDLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate typically involves the reaction of p-methylsulfonyl acetophenone with 4-un/substituted phenylhydrazine HCl under Fischer indole synthesis conditions. This reaction yields indole derivatives, which are then converted to indole-3-carbaldehyde derivatives by Vilsmeir Haack’s formylation reaction using POCl3 and DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

phenyl N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)carbamate

InChI

InChI=1S/C16H16N2O4S/c1-23(20,21)18-10-9-12-11-13(7-8-15(12)18)17-16(19)22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

WYHVMDRTQFDLNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.